
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various aspects of cellular and molecular biology.
Scientific Research Applications
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its use as a tool for investigating the role of various cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), a key signaling molecule that plays a role in a wide range of cellular processes. This inhibition has been shown to have a range of effects, including the inhibition of cell proliferation and the induction of apoptosis.
Mechanism of Action
The mechanism of action of 6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide involves the inhibition of PKC activity. PKC is a key signaling molecule that plays a role in a wide range of cellular processes, including cell proliferation, differentiation, and survival. This compound binds to the catalytic domain of PKC, thereby inhibiting its activity and disrupting the downstream signaling pathways that are activated by this molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been extensively studied. One of the main effects of this compound is the inhibition of cell proliferation, which has been shown to occur in a wide range of cell types. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Other effects of this compound include the inhibition of angiogenesis and the modulation of immune responses.
Advantages and Limitations for Lab Experiments
6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of PKC, making it a valuable tool for investigating the role of this signaling molecule in various cellular processes. Additionally, this compound has been shown to have a wide range of effects, making it a versatile tool for investigating various aspects of cellular and molecular biology. However, there are also some limitations to the use of this compound in lab experiments. For example, it has been shown to exhibit some toxicity in certain cell types, which can limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide. One area of focus is the development of more specific inhibitors of PKC that can be used to investigate the role of this signaling molecule in greater detail. Additionally, there is ongoing research into the potential therapeutic applications of this compound, particularly in the treatment of cancer. Finally, there is ongoing research into the potential use of this compound as a tool for investigating the role of PKC in various disease states, including cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a valuable tool for investigating various aspects of cellular and molecular biology. Its specific inhibition of PKC activity has been shown to have a range of biochemical and physiological effects, making it a versatile tool for scientific research. While there are some limitations to its use in lab experiments, ongoing research is exploring new applications and potential therapeutic uses for this compound.
Synthesis Methods
The synthesis of 6-methyl-N-phenyl-2-(piperidin-1-yl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2-cyanopyrimidine with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with piperidine. The final step involves the reaction of the resulting compound with methyl isocyanate to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable and efficient method for obtaining this compound.
properties
IUPAC Name |
6-methyl-N-phenyl-2-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-12-15(16(22)19-14-8-4-2-5-9-14)20-17(18-13)21-10-6-3-7-11-21/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXUOSMKZYWPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

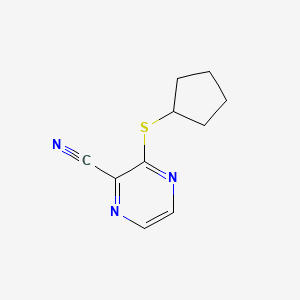
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
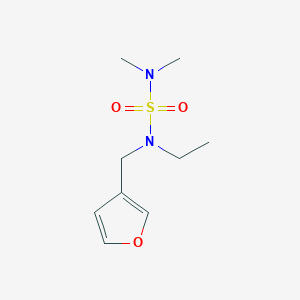
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
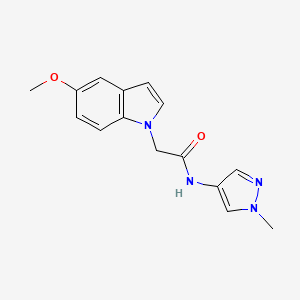
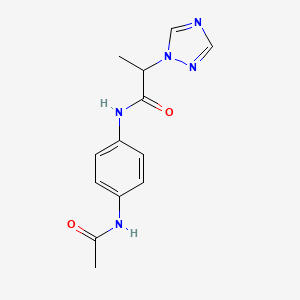
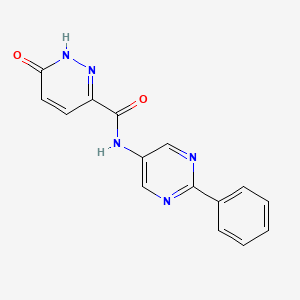
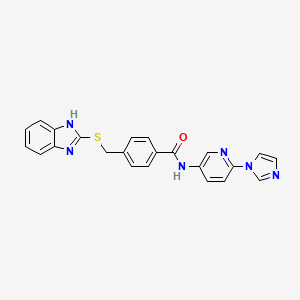
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)

![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyrrolidine-1-carboxamide](/img/structure/B7561758.png)
![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7561765.png)